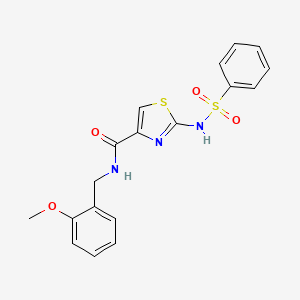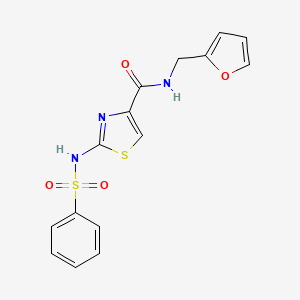
N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Overview
Description
N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as FSTC, is a chemical compound that has been studied extensively for its potential use in scientific research. FSTC is a thiazole-based compound that has shown promise in a variety of applications, including as an inhibitor of certain enzymes and as a potential treatment for certain diseases. In
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer. This inhibition could potentially lead to the development of new cancer treatments.
In addition to its potential as an enzyme inhibitor, this compound has also been studied for its potential use in the treatment of other diseases. For example, this compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. This compound has also been studied as a potential treatment for diabetes, as it has been shown to improve insulin sensitivity in animal models.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is complex and not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, such as carbonic anhydrase IX. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application of the compound. For example, in studies of this compound as an enzyme inhibitor, the compound has been shown to induce cell death in cancer cells and reduce tumor growth. In studies of this compound as a potential treatment for inflammatory bowel disease, the compound has been shown to reduce inflammation and improve intestinal barrier function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide in lab experiments is its specificity for certain enzymes. This specificity allows researchers to target specific pathways and cellular processes, which can lead to more precise and accurate results. However, one limitation of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are many potential future directions for research on N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide. One area of interest is the development of new cancer treatments based on this compound's ability to inhibit carbonic anhydrase IX. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases, such as diabetes and inflammatory bowel disease. Finally, improvements in the synthesis method of this compound could lead to more widespread use of the compound in scientific research.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c19-14(16-9-11-5-4-8-22-11)13-10-23-15(17-13)18-24(20,21)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRAQRMDMKOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



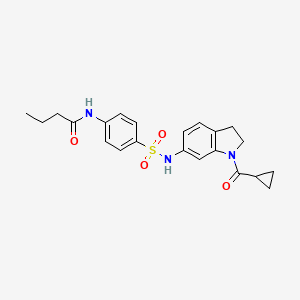
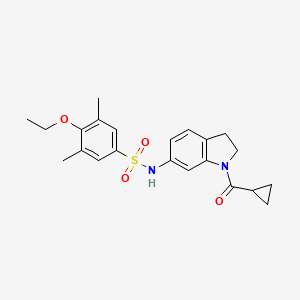

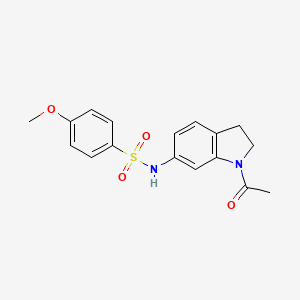
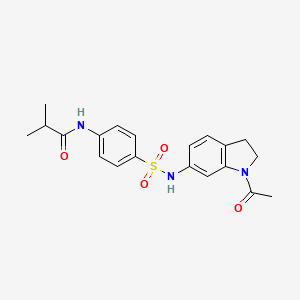

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3202610.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3202623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202631.png)
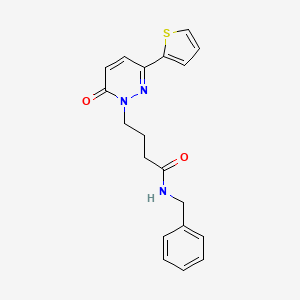
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)acetamide](/img/structure/B3202637.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B3202641.png)
![3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202642.png)
